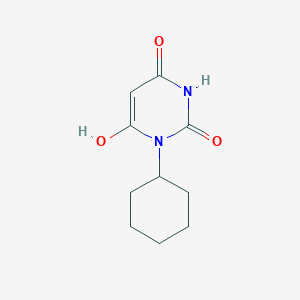-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758288.png)
[(2,3-difluorophenyl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine is an organic compound that features a unique combination of fluorinated aromatic and pyrazole moieties. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of fluorine atoms in the aromatic ring can significantly alter the compound’s chemical properties, making it a valuable subject for research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves the following steps:
Formation of the pyrazole moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the isopropyl group: The isopropyl group can be introduced via alkylation using isopropyl bromide in the presence of a strong base such as sodium hydride.
Formation of the fluorinated aromatic ring: The 2,3-difluorophenyl group can be synthesized through the halogenation of a suitable aromatic precursor using fluorinating agents like Selectfluor.
Coupling of the two moieties: The final step involves the coupling of the fluorinated aromatic ring with the pyrazole moiety through a nucleophilic substitution reaction, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of (2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more cost-effective reagents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the aromatic ring or the pyrazole moiety, potentially leading to the removal of fluorine atoms or the reduction of the pyrazole ring.
Substitution: The fluorine atoms in the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a suitable base.
Major Products
Oxidation: N-oxides of the pyrazole moiety.
Reduction: Reduced forms of the aromatic ring or pyrazole moiety.
Substitution: Substituted aromatic rings with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry
(2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine is used as a building block in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated aromatic rings and pyrazole moieties on biological systems. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability.
Industry
In the industrial sector, (2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity, while the pyrazole moiety can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine: Similar structure but with a methyl group instead of an isopropyl group.
(2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine: Similar structure but with an ethyl group instead of an isopropyl group.
(2,3-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine: Similar structure but with the pyrazole moiety attached at a different position.
Uniqueness
(2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to the specific combination of fluorinated aromatic and pyrazole moieties, along with the isopropyl group. This combination imparts distinct chemical properties, such as enhanced metabolic stability and unique reactivity patterns, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C14H17F2N3 |
|---|---|
Molekulargewicht |
265.30 g/mol |
IUPAC-Name |
1-(2,3-difluorophenyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C14H17F2N3/c1-10(2)19-12(6-7-18-19)9-17-8-11-4-3-5-13(15)14(11)16/h3-7,10,17H,8-9H2,1-2H3 |
InChI-Schlüssel |
XFPFLMNEAZQVIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=CC=N1)CNCC2=C(C(=CC=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Piperidin-4-yl)amino]acetamide](/img/structure/B11758206.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11758211.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11758219.png)
![6-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11758222.png)
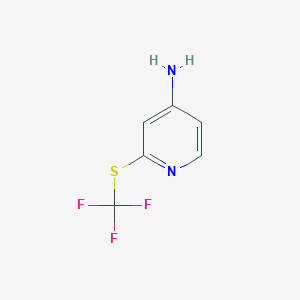
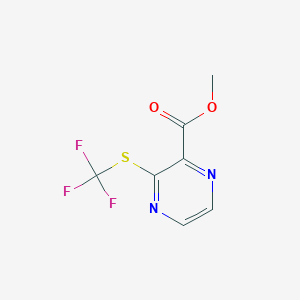
![10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one](/img/structure/B11758253.png)
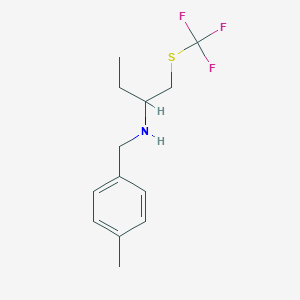
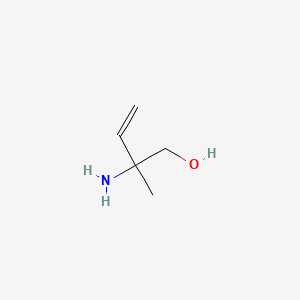
![4-Methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B11758275.png)
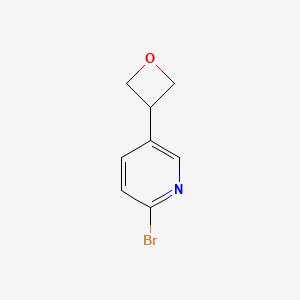
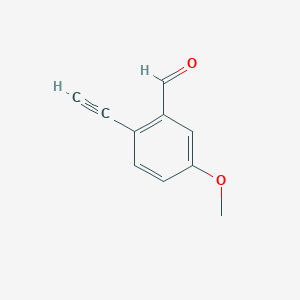
![N,N-dimethyl-4-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)aniline](/img/structure/B11758301.png)
